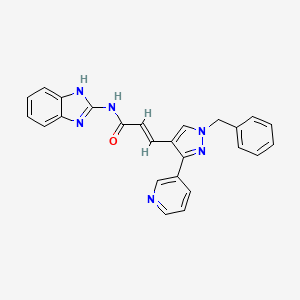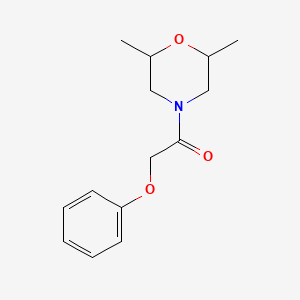![molecular formula C16H16N4O B7537963 N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TPPB, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPPB is a pyrazolo[3,4-b]pyridine derivative that is structurally related to other pyrazolo[3,4-b]pyridine compounds, such as the well-known protein kinase inhibitor, staurosporine.
作用機序
The exact mechanism of action of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the regulation of cellular processes. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation. In vivo studies have also shown that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can modulate these processes and has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the main advantages of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its high potency and specificity towards its target proteins. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have nanomolar range potency towards several targets, making it a valuable tool for studying the role of these targets in various cellular processes. However, one of the limitations of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the development of more potent and selective analogs of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide that can be used as therapeutic agents. Another direction is the investigation of the role of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide could facilitate its use in experimental settings.
合成法
The synthesis of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide involves a series of chemical reactions that start with the reaction of 2,3,4-trimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the pyrazolopyridine ring system. Finally, the resulting compound is treated with phenyl isocyanate to form the desired product, N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide.
科学的研究の応用
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.
特性
IUPAC Name |
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-14-9-12(10-17-15(14)20(3)18-11)16(21)19(2)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVOSLINSVVVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)
![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)